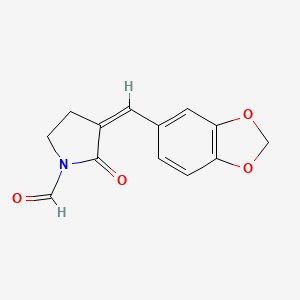
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo-
Descripción general
Descripción
This compound is a type of pyrrolidinecarboxaldehyde . Pyrrolidinecarboxaldehydes are a class of compounds wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound can be determined from its molecular formula, which is C11H12O3 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The molecular weight is 99.1311 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
1. Inhibition of Heat Shock Proteins (HSPs) in Cancer Treatment KNK437 acts as an inhibitor of heat shock proteins, which are a group of proteins that protect cells from stress. By inhibiting HSPs, KNK437 can potentially disrupt the protective mechanisms of cancer cells, making them more susceptible to treatments like chemotherapy and radiotherapy .
2. Restriction of Tumor Growth and Metastasis Research has shown that KNK437 can restrict the growth and metastasis of colorectal cancer (CRC) by affecting the stress response capabilities of cells. This suggests that KNK437 could be used to slow down or prevent the spread of cancer .
3. Inhibition of Thermotolerance in Cancer Cells KNK437 has been reported to inhibit the acquisition of thermotolerance in cancer cells after heat treatment. This means that cancer cells may become less resistant to treatments that involve heat, such as hyperthermia therapy .
Potential Role in Radiotherapy Resistance
Studies suggest that KNK437 may play a role in overcoming resistance to radiotherapy. By inhibiting HSPs, KNK437 could make cancer cells more vulnerable to radiation damage .
Effects on Androgen Receptor Signaling
KNK437 has been implicated in the regulation of androgen receptor signaling, which is important in certain types of cancers, such as prostate cancer. This could lead to new therapeutic strategies involving KNK437 .
Applications in Spermatogenesis Research
The compound has also been shown to participate in spermatogenesis in mice, indicating potential applications in fertility research and treatment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
KNK437 primarily targets Heat Shock Proteins (HSPs) . These proteins are synthesized by cells when exposed to stressful conditions, such as heat . Among the HSPs, KNK437 specifically inhibits the induction of HSP105 , HSP70 , and HSP40 . It also targets the DNAJA1/CDC45 axis in colorectal cancer cells .
Mode of Action
KNK437 interacts with its targets by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, preventing the transcription and subsequent translation of these proteins . In the context of colorectal cancer, KNK437 inhibits the level of DNAJA1, a member of the Hsp40 family .
Biochemical Pathways
The primary biochemical pathway affected by KNK437 is the heat shock response pathway . This pathway is activated under stress conditions and leads to the synthesis of HSPs . By inhibiting the induction of HSPs, KNK437 disrupts this pathway, affecting the cell’s ability to cope with stress .
Pharmacokinetics
It has been observed that the concentration of knk437 in tumors gradually increases and reaches a peak 6 hours after intraperitoneal injection .
Result of Action
The inhibition of HSP synthesis by KNK437 results in the suppression of thermotolerance in cells . This means that cells treated with KNK437 are less able to resist subsequent lethal heat treatments . In the context of cancer, this can enhance the cytotoxic effect of hyperthermia treatments .
Action Environment
The action of KNK437 is influenced by the cellular environment, particularly the presence of stressors such as heat . The compound’s efficacy in inhibiting thermotolerance is enhanced under conditions of heat stress .
Propiedades
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGGUFLRKIMBDQ-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- | |
CAS RN |
218924-25-5 | |
| Record name | KNK-437 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHA56YK8LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]
A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]
A: While primarily known for HSP inhibition, KNK437 has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]
A: KNK437 can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]
A: The molecular formula of KNK437 is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]
ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.
ANone: The provided research primarily focuses on KNK437's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.
ANone: The provided research focuses on KNK437's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.
A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of KNK437 analogs based on structural modifications. []
A: While specific SAR studies for KNK437 were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []
ANone: The provided research does not extensively cover the stability of KNK437. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.
A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of KNK437. []
A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess KNK437's efficacy in vitro. [, , , , ]
A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate KNK437's ability to enhance the antitumor effects of fractionated hyperthermia. []
ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.
A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []
A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating KNK437 to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]
A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to KNK437. [] Further research is needed to identify robust predictive biomarkers.
ANone: The provided research primarily focuses on the biological activity and mechanism of action of KNK437. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.
A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]
A: Due to its ability to modulate HSPs, KNK437 holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




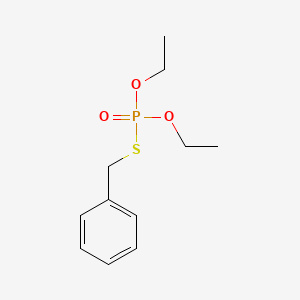
![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)
![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

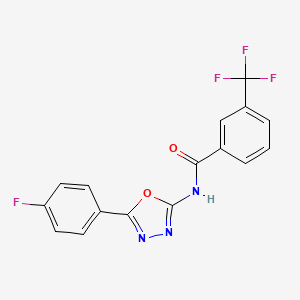

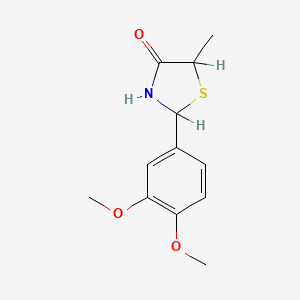
![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1673671.png)
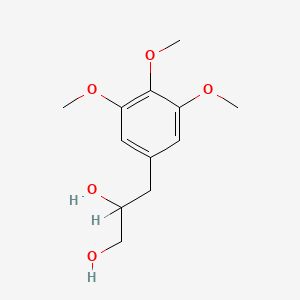
![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)
